molecular formula C11H22N2O B1491286 (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2092098-42-3

(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1491286
CAS No.: 2092098-42-3
M. Wt: 198.31 g/mol
InChI Key: DGRDDZOKXRRHQT-UHFFFAOYSA-N
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Description

(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core substituted with a 2-aminoethyl group and a hydroxymethyl moiety. The spirocyclic framework enhances conformational rigidity, which can improve receptor binding specificity compared to linear analogs.

Properties

IUPAC Name

[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-5-6-13-7-10(8-14)11(9-13)3-1-2-4-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDDZOKXRRHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes an amino group and a hydroxyl group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H22_{22}N2_2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 2092098-42-3

The biological activity of this compound is thought to stem from its interactions with various molecular targets, particularly in the central nervous system. The amino and hydroxyl groups are critical for its reactivity and binding affinity to biological receptors.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Sigma Receptor Binding : Studies suggest that derivatives of the spirocyclic structure can act as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological processes, including pain modulation and neuroprotection .
  • Antinociceptive Effects : The compound has been linked to analgesic properties, potentially offering therapeutic benefits for pain management. It exhibits high binding affinities for sigma receptors, which are known to play a role in pain pathways .
  • Neuroprotective Properties : There is evidence suggesting that compounds with similar structures can provide neuroprotection by modulating oxidative stress and inflammatory pathways in neuronal cells .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study on Sigma Receptors The compound exhibited significant binding affinity to both S1R and S2R (Ki values of 3.5 nM and 2.6 nM, respectively), indicating its potential as a therapeutic agent for pain management .
Neuroprotective Effects In vitro studies demonstrated that similar compounds could reduce oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Analgesic Activity Animal models showed that administration of related compounds resulted in significant reductions in pain responses, supporting their use in analgesic formulations .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
(2-Azaspiro[4.4]nonan-3-yl)methanolSimilar spirocyclic structure without aminoethyl substitutionLimited receptor binding activity
This compoundUnique due to the aminoethyl groupHigh affinity for sigma receptors; notable analgesic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Core Variations

  • 2-Azaspiro[4.4]nonane Derivatives: Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl (CAS 6951-13-9): This derivative replaces the hydroxymethyl group with an ethyl carboxylate, increasing lipophilicity (logP ~1.8) but reducing hydrogen-bonding capacity. It is often used as a synthetic intermediate .

Functional Group Modifications

  • (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine (CAS 1420980-75-1): Replaces the hydroxymethyl with a methanamine group, reducing hydrophilicity (calculated logP = 1.2 vs. 0.8 for the target compound) but enhancing amine-mediated interactions with CNS receptors .
  • {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (CAS 19837-64-0): Substitutes the nitrogen in the spiro core with oxygen, decreasing basicity (pKa ~0 vs. ~9.5 for the target compound) and altering metabolic stability .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

  • N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane: Example: 2-Azaspiro[4.4]nonane-1,3-dione derivatives exhibit ED₅₀ values of 15–30 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin. The hydroxymethyl group in the target compound may enhance water solubility, improving bioavailability .

Physicochemical Data

Compound Molecular Weight logP* Solubility (mg/mL)
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol 214.29 0.8 12.5 (pH 7.4)
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate 197.27 2.1 0.3 (pH 7.4)
2-(3,4-Difluorobenzenesulfonyl)-2-azaspiro[4.4]nonan-4-ylmethanone 427.51 3.2 <0.1 (pH 7.4)

*Calculated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol

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